molecular formula C53H61ClN8O5S B12395980 5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide

5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide

Cat. No.: B12395980
M. Wt: 957.6 g/mol
InChI Key: UOTPJXAROHNZGU-GWHBCOKCSA-N
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Description

The compound “5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[83002,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include:

    Formation of the core structure: This involves the construction of the central ring systems and the attachment of key functional groups.

    Functional group modifications: Introduction of specific functional groups such as chlorophenyl, trimethyl, and thia groups.

    Final assembly: Coupling of the intermediates to form the final compound.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: Used as a reagent or catalyst in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of advanced materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Interaction with cellular receptors to modulate biological responses.

    Enzyme inhibition: Inhibition of specific enzymes to alter metabolic pathways.

    Signal transduction: Modulation of signaling pathways to influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include those with analogous structures or functional groups. Examples may include:

    Analogous benzamides: Compounds with similar benzamide structures.

    Thia-containing compounds: Molecules with thia groups in their structure.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications.

Properties

Molecular Formula

C53H61ClN8O5S

Molecular Weight

957.6 g/mol

IUPAC Name

5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide

InChI

InChI=1S/C53H61ClN8O5S/c1-8-61(41-20-24-66-25-21-41)46-28-39(27-43(34(46)5)51(64)56-30-44-31(2)26-32(3)57-52(44)65)37-14-18-42(19-15-37)67-23-11-9-10-22-55-47(63)29-45-50-60-59-36(7)62(50)53-48(33(4)35(6)68-53)49(58-45)38-12-16-40(54)17-13-38/h12-19,26-28,41,45H,8-11,20-25,29-30H2,1-7H3,(H,55,63)(H,56,64)(H,57,65)/t45-/m0/s1

InChI Key

UOTPJXAROHNZGU-GWHBCOKCSA-N

Isomeric SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCCCNC(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C

Origin of Product

United States

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